molecular formula C23H25NO8S B1210723 methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium CAS No. 51116-33-7

methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium

Katalognummer: B1210723
CAS-Nummer: 51116-33-7
Molekulargewicht: 475.5 g/mol
InChI-Schlüssel: STFXOYYCVIFLIF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium, also known as O-methylfagarine methosulfate, is a complex organic compound with the molecular formula C22H22NO4.CH3O4S . This compound is characterized by its unique structure, which includes multiple methoxy groups and a methylbenzo[c]phenanthridin-5-ium core.

Vorbereitungsmethoden

The synthesis of methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium typically involves multiple steps, starting from simpler organic moleculesIndustrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium can be compared with other similar compounds, such as:

    Methyl hydrogen sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium: This compound has a similar structure but differs in its sulfate group.

    Other benzo[c]phenanthridin derivatives: These compounds share the core structure but vary in their functional groups and substitutions.

The uniqueness of methyl sulfate; 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium lies in its specific combination of methoxy groups and the methylbenzo[c]phenanthridin-5-ium core, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

51116-33-7

Molekularformel

C23H25NO8S

Molekulargewicht

475.5 g/mol

IUPAC-Name

methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium

InChI

InChI=1S/C22H22NO4.CH4O4S/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23;1-5-6(2,3)4/h6-12H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

STFXOYYCVIFLIF-UHFFFAOYSA-M

SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC.COS(=O)(=O)[O-]

Kanonische SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC.COS(=O)(=O)[O-]

Key on ui other cas no.

51116-33-7

Verwandte CAS-Nummern

54785-54-5 (Parent)

Synonyme

NSC 166720
NSC-166720
O-methyl-fagaronine
O-methylfagaronine
O-methylfagaronine chloride
O-methylfagaronine iodide, hydrate
O-methylfagaronine methyl sulfate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.